N,N-dimethylazetidine-3-carboxamide hydrochloride
Overview
Description
N,N-Dimethylazetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylazetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with dimethylamine in the presence of a suitable activating agent, such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form N,N-dimethylazetidine-3-carboxamide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: N,N-dimethylazetidine-3-carboxamide N-oxide.
Reduction: N,N-dimethylazetidine-3-carboxamide.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylazetidine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethylazetidine-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Azetidine-3-carboxamide: Lacks the N,N-dimethyl substitution.
N-Methylazetidine-3-carboxamide: Contains only one methyl group on the nitrogen atom.
N,N-Diethylazetidine-3-carboxamide: Contains ethyl groups instead of methyl groups on the nitrogen atom.
Uniqueness: N,N-Dimethylazetidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethyl groups can enhance its stability and modify its interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANNEBQEVYYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693404 | |
Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927390-60-1 | |
Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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